1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
Overview
Description
1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine typically involves multiple steps, including:
Preparation of the benzyl chloride derivative: This can be achieved by reacting 2-chloro-4-fluorobenzyl alcohol with thionyl chloride or another chlorinating agent.
Formation of the piperazine core: The benzyl chloride derivative is then reacted with piperazine under basic conditions to form the piperazine derivative.
Sulfonylation: The final step involves the reaction of the piperazine derivative with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- 1-(4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- 1-(2-chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Uniqueness
1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its chemical reactivity and biological activity. The ethoxy group on the phenylsulfonyl moiety also adds to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-(4-ethoxyphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O3S/c1-2-26-17-5-7-18(8-6-17)27(24,25)23-11-9-22(10-12-23)14-15-3-4-16(21)13-19(15)20/h3-8,13H,2,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISUCLWLWFHGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145571 | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-ethoxyphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883543-45-1 | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-ethoxyphenyl)sulfonyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883543-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-ethoxyphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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